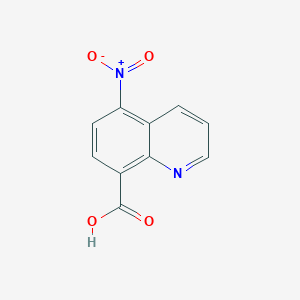

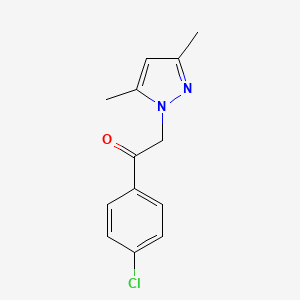

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16ClN3OS2 and its molecular weight is 353.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Microwave-Assisted Synthesis and Biological Activities : This compound, along with others containing thiazole nuclei, has been synthesized using microwave-assisted techniques. These compounds have shown promising antimicrobial, antilipase, and antiurease activities, highlighting their potential in biomedical research and pharmaceutical applications (Başoğlu et al., 2013).

Synthesis in Heterocyclic Chemistry

Novel Heterocyclic Aryl Monoazo Organic Compounds : The synthesis of novel heterocyclic aryl monoazo organic compounds, which include similar thiazole derivatives, has been explored. These compounds have shown significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in the development of new therapeutic agents and in the textile industry as biological active fabrics (Khalifa et al., 2015).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds : This compound, related to triazole-based scaffolds, has applications in the preparation of biologically active compounds and peptidomimetics. It has been synthesized using a ruthenium-catalyzed cycloaddition, which is essential for creating structurally diverse and potentially bioactive molecules (Ferrini et al., 2015).

Formation of 5-Aryl-1,4,2-Dithiazolium Salts : Research into the formation and reactions of 5-aryl-1,4,2-dithiazolium salts, which are related to the given compound, indicates their potential in synthesizing new heterocyclic compounds with various biological activities. These compounds can undergo interesting nucleophilic reactions, expanding the scope of synthetic organic chemistry (Yonemoto et al., 1990).

Antimicrobial and Antifungal Activities

Synthesis and Antimicrobial Activities of Triazole Derivatives : Similar compounds, especially those with a triazole core, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This research indicates the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Formazans as Antimicrobial Agents : Research into the synthesis of formazans from similar compounds has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains. This underscores the potential of these compounds in the development of new antimicrobial drugs (Sah et al., 2014).

Anti-Inflammatory and Antioxidant Activity : Compounds with structural similarities have been synthesized and screened for anti-inflammatory and antioxidant activities. They have shown comparable effects to standard drugs like ibuprofen and ascorbic acid, suggesting their potential in therapeutic applications (Kumar et al., 2008).

Mécanisme D'action

Target of Action

The compound, also known as 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, primarily targets the gamma-aminobutyric acid type B (GABAB) receptor . The GABAB receptor is a type of GABA receptor that plays a crucial role in the central nervous system by inhibiting neurotransmission .

Mode of Action

The compound acts as an agonist at the GABAB receptor . It binds to the receptor and stimulates its activity, leading to an increase in inhibitory neurotransmission . This action helps to decrease the release of excitatory neurotransmitters, thereby reducing hyperexcitability and spasticity .

Biochemical Pathways

The compound’s action on the GABAB receptor affects various biochemical pathways. By inhibiting the release of excitatory neurotransmitters, it impacts the monosynaptic and polysynaptic reflexes at the spinal level . This action can lead to a decrease in muscle rigidity and spasticity, providing relief for conditions such as multiple sclerosis and spinal cord injuries .

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailabilityIt can also be absorbed in the lower small intestine and the colon, allowing for the development of sustained-release formulations . More than 80% of the compound is eliminated unchanged via the kidneys .

Result of Action

The primary result of the compound’s action is a decrease in spasticity and muscle rigidity. By acting as an agonist at the GABAB receptor, it increases inhibitory neurotransmission and decreases the release of excitatory neurotransmitters . This leads to a reduction in hyperexcitability, providing relief for conditions such as multiple sclerosis and spinal cord injuries .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the compound’s stability can be influenced by temperature, with the compound being stable in solution at 37° C .

Propriétés

IUPAC Name |

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS2/c16-9-5-7-11(8-6-9)19-13(17)12(22-15(19)21)14(20)18-10-3-1-2-4-10/h5-8,10H,1-4,17H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVJJADRFZDYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2966040.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)

![N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966049.png)

![7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2966053.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)